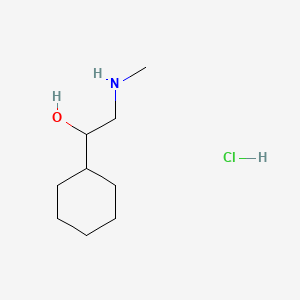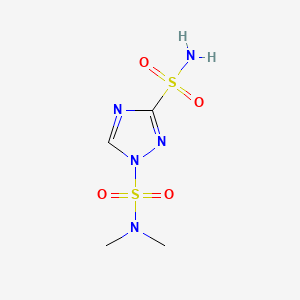![molecular formula C6H8ClNO B13455101 N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride](/img/structure/B13455101.png)
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{bicyclo[111]pentan-1-yl}carbamoyl chloride is an organic compound that features a unique bicyclo[111]pentane structure This structure is characterized by three interconnected cyclopropane rings, creating a highly strained and rigid framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the efficient production of the desired compound.
Industrial Production Methods
Industrial production of this compound can be achieved through photoredox catalysis, which involves the use of light to drive the reaction. This method is advantageous as it does not require additional additives or catalysts, making it a cost-effective and environmentally friendly approach .
化学反応の分析
Types of Reactions
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The strained bicyclo[1.1.1]pentane core can undergo addition reactions, particularly with radicals or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under mild heating .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an N-substituted carbamate, while reaction with an alcohol would produce an ester .
科学的研究の応用
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
作用機序
The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride involves its ability to act as a bioisostere, replacing other functional groups in drug molecules. This replacement can enhance the pharmacokinetic properties of the drug, such as solubility and metabolic stability . The compound interacts with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core, which can improve binding affinity and selectivity .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
Cubane: Another highly strained bicyclic compound, known for its use in materials science and drug discovery.
Higher Bicycloalkanes: Compounds with similar three-dimensional structures, used in various applications.
Uniqueness
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride is unique due to its ability to enhance the pharmacokinetic properties of drug candidates while maintaining or improving their biological activity. Its rigid and strained structure provides distinct advantages in terms of binding affinity and selectivity, making it a valuable tool in drug discovery and development .
特性
分子式 |
C6H8ClNO |
|---|---|
分子量 |
145.59 g/mol |
IUPAC名 |
N-(1-bicyclo[1.1.1]pentanyl)carbamoyl chloride |
InChI |
InChI=1S/C6H8ClNO/c7-5(9)8-6-1-4(2-6)3-6/h4H,1-3H2,(H,8,9) |
InChIキー |
WIROMOAHFWCFFC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(C2)NC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
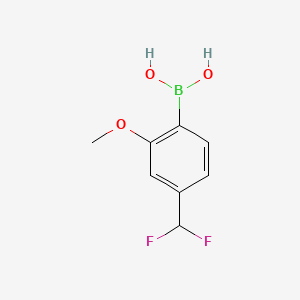
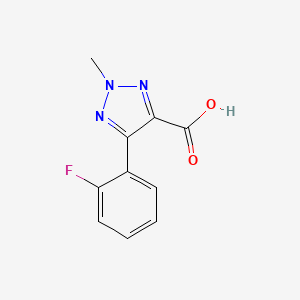
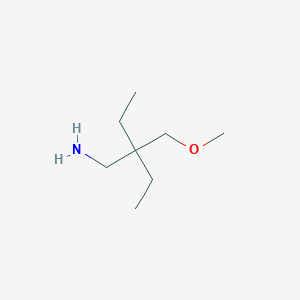
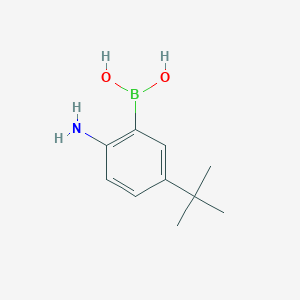
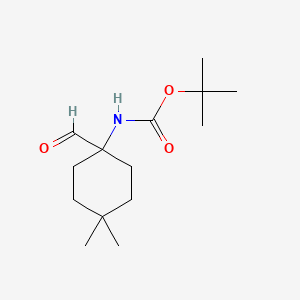

![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
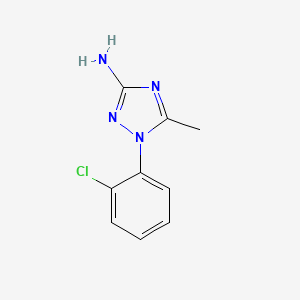
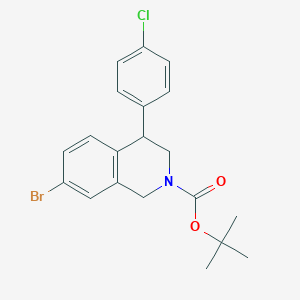
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
